molecular formula C17H16BrNO2 B5881015 N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide

N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No. B5881015
M. Wt: 346.2 g/mol
InChI Key: LBLPCPAJSAJUPR-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide, also known as BMMA, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure and properties have made it a valuable tool in the study of protein function and cellular processes. In

Mechanism of Action

N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide inhibits the proteasome by binding to the active site of the enzyme and blocking its activity. This leads to the accumulation of ubiquitinated proteins and the induction of cell death. N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has also been shown to induce the unfolded protein response, a cellular stress response that is activated in response to protein misfolding and aggregation.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have a range of biochemical and physiological effects. It induces cell death in cancer cells, inhibits the growth of bacteria and fungi, and has anti-inflammatory properties. N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has also been shown to induce apoptosis, a programmed cell death mechanism that is essential for the maintenance of tissue homeostasis.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has several advantages for lab experiments, including its high potency, specificity, and selectivity. It is also easy to synthesize and has a long shelf life. However, N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has some limitations, including its potential toxicity and the need for careful handling and storage. It is important to use appropriate safety measures when working with N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide to minimize the risk of exposure and adverse effects.

Future Directions

There are several future directions for the use of N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide in scientific research. One area of interest is the development of N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the study of the role of the proteasome in cellular processes and disease mechanisms. N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide may also be used to study the effects of protein misfolding and aggregation on cellular function and disease development. Overall, N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has the potential to be a valuable tool in the study of protein function and cellular processes, with implications for the development of new therapies and treatments.

Synthesis Methods

N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide can be synthesized using a variety of methods, including the Horner-Wadsworth-Emmons reaction and the Suzuki-Miyaura coupling reaction. The Horner-Wadsworth-Emmons reaction involves the condensation of a phosphonate ester with an aldehyde or ketone to form an α,β-unsaturated ester. The Suzuki-Miyaura coupling reaction involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. Both methods result in the formation of N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide with high yield and purity.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has been used in a wide range of scientific research applications, including the study of protein function, cellular processes, and disease mechanisms. It is a potent inhibitor of the proteasome, an essential cellular protease that is responsible for the degradation of damaged or unwanted proteins. N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to induce cell death in cancer cells by inhibiting the proteasome, making it a potential therapeutic agent for cancer treatment.

properties

IUPAC Name

(E)-N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c1-12-11-14(6-9-16(12)18)19-17(20)10-5-13-3-7-15(21-2)8-4-13/h3-11H,1-2H3,(H,19,20)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLPCPAJSAJUPR-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide

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